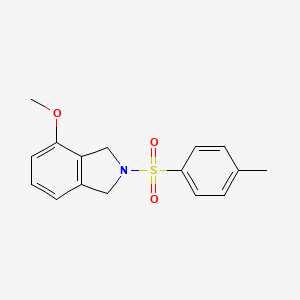

2-(Benzylsulfonyl)-1,1-diphenyl-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the chemical bonds between them .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves the study of properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. It also includes studying the compound’s chemical stability and reactivity .Scientific Research Applications

Electrochemical Synthesis of Derivatives

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been studied extensively. This synthesis is carried out through the anodic oxidation of 2-aminodiphenylamine in water/ethanol mixtures. The process involves the use of sulfinic acids as nucleophiles and showcases the utilization of controlled-potential and constant current techniques. Notably, this method uses a carbon rod as the anode and avoids toxic or hazardous reagents, highlighting its environmentally friendly approach. The resultant compounds act as Michael acceptors, providing high yields of 1-N-phenyl-4-(arylsulfonyl)benzene-1,2-diamines (Sharafi-kolkeshvandi et al., 2016).

Characterization of 1,2-Diphenyl-2-( 1-Phenylethylamino) Ethanol

1,2-Diphenyl-2-( 1-phenylethylamino) ethanol has been characterized using quantum chemical methods, specifically density functional theory at the B3LYP /6- 31G( d) level. The study provided insights into molecular orbital energies, bond lengths, bond angles, and charge distribution, establishing the stability and low reactivity of the compound. The findings suggest that this structure is less likely to form hydrogen bonds by itself, offering a theoretical basis for further exploration of the molecule's properties (Chang-hu, 2013).

Sulfonamide-Sulfonimide Tautomerism

The study of sulfonamide-1,2,4-triazine derivatives has shed light on sulfonamide-sulfonimide tautomerism. These derivatives, characterized by spectroscopic, X-ray diffraction, and theoretical calculation methods, exhibit strong intermolecular hydrogen bonds in their respective tautomeric forms. This research is crucial for understanding the relationship between molecular structure and reactivity, particularly in solvents of varying polarity (Branowska et al., 2022).

Mechanism of Action

Target of Action

Sulfonamide-based compounds, which this compound is a part of, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biochemical processes in the body.

Mode of Action

Sulfonamide-based compounds generally work by inhibiting the activity of their targets, thereby disrupting the normal functioning of certain biochemical processes . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the known targets of sulfonamide-based compounds, it can be inferred that the compound may affect pathways involving carbonic anhydrase and dihydropteroate synthetase . The downstream effects would depend on the specific pathway and the context of the biochemical reaction.

Pharmacokinetics

Metabolic processes can alter the compound’s structure and activity, and excretion mechanisms determine the compound’s elimination from the body .

Result of Action

Based on the known actions of sulfonamide-based compounds, it can be inferred that the compound may inhibit the activity of certain enzymes, leading to disruptions in the normal functioning of certain biochemical processes .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can influence the activity and stability of a compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-benzylsulfonyl-1,1-diphenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O3S/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-25(23,24)16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCLGEIQFYRCNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2478512.png)

![2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2478514.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/no-structure.png)

![N-benzyl-2-[5-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2478523.png)

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2478529.png)

![4-methoxy-N-{[6-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}benzamide](/img/structure/B2478530.png)